N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide
Overview
Description
“N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide” is a chemical compound with the molecular formula C24H21N3O4S . It is a solid compound .
Physical And Chemical Properties Analysis
This compound is a solid . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not detailed in the available resources.Scientific Research Applications
Urease Inhibition
Urease inhibitors are of interest for anti-ulcer drugs and treating infections caused by urease-producing bacteria . Although specific data on this compound’s urease inhibition is not available, it’s an area worth exploring.
Cytotoxic Activity
While there isn’t direct evidence for cytotoxicity of this compound, related thiazole derivatives have demonstrated antitumor and cytotoxic effects . Further investigation could reveal its potential in this field.
Mechanism of Action
Target of Action
The compound, also known as N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide, has been found to exhibit antibacterial activity . It is suggested that the compound targets bacterial cells, particularly both Gram-negative and Gram-positive bacteria . The compound’s primary targets are likely to be key proteins or enzymes within these bacterial cells that are essential for their survival and proliferation.
Mode of Action
The compound interacts with its bacterial targets through a distinctive mode of action . It is synthesized in conjunction with cell-penetrating peptides like octaarginine, which helps the compound penetrate the bacterial cell membranes . The compound then interacts with its targets within the bacterial cells, leading to changes that inhibit the bacteria’s ability to survive and proliferate .
Biochemical Pathways
It is known that the compound disrupts the normal functioning of the bacterial cells, leading to their death .
Pharmacokinetics
The compound’s potent antibacterial activity suggests that it may have good bioavailability, allowing it to reach its bacterial targets effectively .
Result of Action
The compound’s action results in potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The compound displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human red blood cells (RBCs) . This suggests that the compound is effective at killing bacteria while having minimal harmful effects on human cells .
properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-ethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-3-26-18(9-11-23-26)20(27)25(14-15-6-5-10-22-13-15)21-24-17-8-7-16(28-4-2)12-19(17)29-21/h5-13H,3-4,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLRTSRTQCOVTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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